An In-depth Technical Guide to the Chemical Properties of 3,4-Dimethyl-3-hexene
An In-depth Technical Guide to the Chemical Properties of 3,4-Dimethyl-3-hexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4-dimethyl-3-hexene, a tetrasubstituted alkene existing as two geometric isomers, (E) and (Z). This document details the physicochemical properties, synthesis, and reactivity of these isomers. Experimental protocols for the determination of key physical properties and for the synthesis of 3,4-dimethyl-3-hexene via acid-catalyzed dehydration of 3,4-dimethyl-3-hexanol are provided. Due to its nature as a simple hydrocarbon, significant biological activities relevant to drug development are not reported for 3,4-dimethyl-3-hexene. All quantitative data is presented in clear, tabular format for ease of reference and comparison.
Introduction
3,4-Dimethyl-3-hexene (C₈H₁₆) is an unsaturated hydrocarbon characterized by a carbon-carbon double bond at the third position of a six-carbon chain, with methyl groups attached to the third and fourth carbon atoms. The presence of two different substituents on each of the doubly bonded carbons gives rise to geometric isomerism, resulting in the existence of (E)-3,4-dimethyl-3-hexene (trans) and (Z)-3,4-dimethyl-3-hexene (cis). The spatial arrangement of the ethyl and methyl groups across the double bond significantly influences the physical and chemical properties of these isomers. This guide aims to provide a detailed technical resource on these properties for research and development applications.
Physicochemical Properties
The physical and chemical properties of the (E) and (Z) isomers of 3,4-dimethyl-3-hexene are summarized below. The data has been compiled from various chemical databases and literature sources.
Table 1: General and Physical Properties of 3,4-Dimethyl-3-hexene Isomers
| Property | (E)-3,4-Dimethyl-3-hexene | (Z)-3,4-Dimethyl-3-hexene |
| CAS Number | 19550-88-0[1] | 19550-87-9[1] |
| Molecular Formula | C₈H₁₆[1] | C₈H₁₆[1] |
| Molecular Weight | 112.21 g/mol [1] | 112.21 g/mol [1] |
| Appearance | Colorless liquid | Colorless liquid |
| Density | 0.743 g/cm³ (estimate)[1] | 0.729 g/cm³ |
| Boiling Point | 120.2 °C (estimate)[1] | 122 °C at 760 mmHg |
| Melting Point | -103.01 °C (estimate)[1] | -103.01 °C (estimate) |
| Flash Point | 15.6 °C | Not available |
| Refractive Index | 1.419 | Not available |
Table 2: Spectroscopic Data of 3,4-Dimethyl-3-hexene Isomers
| Spectroscopic Data | (E)-3,4-Dimethyl-3-hexene | (Z)-3,4-Dimethyl-3-hexene |
| ¹H NMR | Predicted shifts | Predicted shifts |
| ¹³C NMR | Predicted shifts | Predicted shifts |
| IR Spectrum | Characteristic C=C stretch, C-H stretch and bend | Characteristic C=C stretch, C-H stretch and bend |
| Mass Spectrum | Molecular ion (m/z = 112) and fragmentation pattern | Molecular ion (m/z = 112) and fragmentation pattern |
Synthesis and Reactivity
Synthesis
A primary and well-documented method for the synthesis of 3,4-dimethyl-3-hexene is the acid-catalyzed dehydration of 3,4-dimethyl-3-hexanol.[2] This reaction typically proceeds via an E1 elimination mechanism, involving the formation of a carbocation intermediate. Due to the steric hindrance between the alkyl groups, the formation of the more stable (E)-isomer is generally favored.[2]
The precursor, 3,4-dimethyl-3-hexanol, can be synthesized via a Grignard reaction between ethylmagnesium bromide and 3-methyl-2-pentanone.
Caption: Synthesis pathway for 3,4-Dimethyl-3-hexene.
Reactivity
The primary site of reactivity in 3,4-dimethyl-3-hexene is the carbon-carbon double bond. It undergoes typical electrophilic addition reactions.
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Hydrogenation: In the presence of a catalyst such as platinum, palladium, or nickel, 3,4-dimethyl-3-hexene can be hydrogenated to form 3,4-dimethylhexane.
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Halogenation: It reacts with halogens (e.g., Br₂, Cl₂) to form the corresponding dihaloalkanes.
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Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) proceeds via a carbocation intermediate to yield a haloalkane.
Experimental Protocols
Synthesis of 3,4-Dimethyl-3-hexene via Dehydration of 3,4-Dimethyl-3-hexanol
Materials:
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3,4-dimethyl-3-hexanol
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Concentrated sulfuric acid or phosphoric acid
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Anhydrous calcium chloride
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Sodium bicarbonate solution (5%)
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Distillation apparatus
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Separatory funnel
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Heating mantle
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Round-bottom flask
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Condenser
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Receiving flask
Procedure:
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Place 20 g of 3,4-dimethyl-3-hexanol into a 100 mL round-bottom flask.
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Slowly add 5 mL of concentrated sulfuric acid (or phosphoric acid) to the flask while cooling it in an ice bath.
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Add a few boiling chips to the mixture.
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Set up a simple distillation apparatus with the flask, a condenser, and a receiving flask.
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Heat the mixture gently using a heating mantle. The alkene product will distill as it is formed.
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Collect the distillate, which will consist of the alkene and water.
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Transfer the distillate to a separatory funnel and wash it with 20 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.
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Separate the organic layer and wash it with 20 mL of water.
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Dry the organic layer over anhydrous calcium chloride.
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Perform a final distillation to purify the 3,4-dimethyl-3-hexene, collecting the fraction that boils at the expected temperature.
Determination of Boiling Point
Materials:
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Thiele tube or other heating apparatus
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Thermometer
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Capillary tube
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Sample of 3,4-dimethyl-3-hexene
Procedure:
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Attach a small test tube containing about 0.5 mL of the liquid sample to a thermometer.
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Place a capillary tube, sealed at one end, into the test tube with the open end down.
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Heat the apparatus gradually in a Thiele tube filled with mineral oil.
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Observe the capillary tube. A slow stream of bubbles will emerge as the air inside expands.
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Continue heating until a rapid and continuous stream of bubbles is observed.
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Remove the heat and allow the apparatus to cool slowly.
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The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
Determination of Density
Materials:
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Pycnometer (specific gravity bottle)
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Analytical balance
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Sample of 3,4-dimethyl-3-hexene
Procedure:
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Clean and dry the pycnometer thoroughly and weigh it accurately.
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Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.
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Insert the stopper and allow any excess liquid to overflow.
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Carefully wipe the outside of the pycnometer dry and weigh it again.
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The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Determination of Refractive Index
Materials:
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Abbe refractometer
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Sample of 3,4-dimethyl-3-hexene
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Dropper
Procedure:
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Calibrate the Abbe refractometer using a standard sample with a known refractive index (e.g., distilled water).
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Place a few drops of the 3,4-dimethyl-3-hexene sample on the prism of the refractometer.
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Close the prism and allow the sample to spread evenly.
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Adjust the light source and the focus to obtain a clear borderline between the light and dark fields in the eyepiece.
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Align the borderline with the crosshairs.
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Read the refractive index from the scale.
Caption: General experimental workflow.
Biological Activity
As a simple, non-functionalized alkene, 3,4-dimethyl-3-hexene is not expected to exhibit significant biological activity and is not a common scaffold in drug development. Literature searches have not revealed any notable pharmacological or biological signaling pathways involving this compound. Its primary relevance in a pharmaceutical context would be as a potential, non-polar starting material or intermediate in the synthesis of more complex molecules.
Safety Information
3,4-Dimethyl-3-hexene is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. Protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has summarized the key chemical and physical properties of (E)- and (Z)-3,4-dimethyl-3-hexene. The synthesis via acid-catalyzed dehydration of the corresponding alcohol is a standard method, yielding predominantly the more stable (E)-isomer. The reactivity is characteristic of an alkene, centered on the electron-rich double bond. The provided experimental protocols offer a basis for the synthesis and characterization of this compound in a laboratory setting. While lacking significant biological activity, a thorough understanding of its chemical properties is valuable for its potential use in synthetic organic chemistry.
